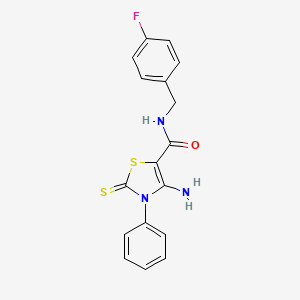![molecular formula C17H9ClF4N2OS B12133195 (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12133195.png)
(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-2-{[4-クロロ-2-(トリフルオロメチル)フェニル]アミノ}-5-(4-フルオロベンジリデン)-1,3-チアゾール-4(5H)-オンは、その独特な化学構造によって特徴付けられる合成有機化合物です。
準備方法
合成経路と反応条件
(5Z)-2-{[4-クロロ-2-(トリフルオロメチル)フェニル]アミノ}-5-(4-フルオロベンジリデン)-1,3-チアゾール-4(5H)-オンの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、塩基の存在下、4-クロロ-2-(トリフルオロメチル)アニリンと4-フルオロベンズアルデヒドを縮合させて、中間体シッフ塩基を形成することです。この中間体は、次に酸性条件下でチオアミドと環化されて、最終的なチアゾロン生成物を生成します。
工業的生産方法
この化合物の工業的生産には、同様の合成経路が含まれる場合がありますが、大規模生産用に最適化されています。これには、品質と収量の一貫性を確保するための連続フロー反応器と自動化システムの使用が含まれます。反応条件は、効率を最大化し、副生成物を最小限に抑えるために注意深く制御されます。
化学反応の分析
反応の種類
(5Z)-2-{[4-クロロ-2-(トリフルオロメチル)フェニル]アミノ}-5-(4-フルオロベンジリデン)-1,3-チアゾール-4(5H)-オンは、次を含むさまざまな化学反応を起こします。
酸化: この化合物は、強力な酸化剤を使用して酸化することができ、スルホキシドまたはスルホンを生成します。
還元: 還元反応は、化合物を対応するアミンまたはアルコール誘導体に転換できます。
置換: 化合物中の芳香環は、求電子置換反応または求核置換反応を起こし、さまざまな官能基を導入できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: ハロゲン、ニトロ化剤、またはアルキル化剤などの試薬がさまざまな条件下で使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はスルホキシドを生成する可能性がありますが、還元はアミンを生成する可能性があります。
科学研究への応用
(5Z)-2-{[4-クロロ-2-(トリフルオロメチル)フェニル]アミノ}-5-(4-フルオロベンジリデン)-1,3-チアゾール-4(5H)-オンには、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤または受容体モジュレーターとしての可能性について調査されています。
医学: 癌や炎症性疾患など、さまざまな疾患の治療における治療の可能性について探求されています。
産業: 特定の特性を持つ先進材料の開発に利用されています。
科学的研究の応用
(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
(5Z)-2-{[4-クロロ-2-(トリフルオロメチル)フェニル]アミノ}-5-(4-フルオロベンジリデン)-1,3-チアゾール-4(5H)-オンの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素または受容体に結合し、その活性を調節し、細胞経路に影響を与える可能性があります。この相互作用は、細胞増殖の阻害またはアポトーシスの誘導など、さまざまな生物学的効果をもたらす可能性があります。
類似化合物の比較
類似化合物
独自性
類似化合物と比較して、(5Z)-2-{[4-クロロ-2-(トリフルオロメチル)フェニル]アミノ}-5-(4-フルオロベンジリデン)-1,3-チアゾール-4(5H)-オンは、特定の化学反応性と生物活性を付与する官能基の独自な組み合わせにより際立っています。これは、さまざまな科学分野における標的指向型研究開発に貴重な化合物となります。
類似化合物との比較
Similar Compounds
Uniqueness
Compared to similar compounds, (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
特性
分子式 |
C17H9ClF4N2OS |
|---|---|
分子量 |
400.8 g/mol |
IUPAC名 |
(5Z)-2-[4-chloro-2-(trifluoromethyl)phenyl]imino-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H9ClF4N2OS/c18-10-3-6-13(12(8-10)17(20,21)22)23-16-24-15(25)14(26-16)7-9-1-4-11(19)5-2-9/h1-8H,(H,23,24,25)/b14-7- |
InChIキー |
ZGTDCERTYWXVPS-AUWJEWJLSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)NC(=NC3=C(C=C(C=C3)Cl)C(F)(F)F)S2)F |
正規SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=NC3=C(C=C(C=C3)Cl)C(F)(F)F)S2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-Chlorophenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12133120.png)
![(4E)-5-(3-butoxyphenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12133122.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12133128.png)


![5-(2,5-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12133139.png)

![2-amino-N,1-bis[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12133148.png)
![3-(2-Methoxyphenyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12133175.png)
![2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)aceta mide](/img/structure/B12133176.png)
![3-[(2,5-Dimethylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine](/img/structure/B12133178.png)
![6-imino-11-methyl-7-[3-(morpholin-4-yl)propyl]-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12133186.png)
![N-(2-ethyl-6-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12133191.png)
